4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbial or cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .
Comparison with Similar Compounds
4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other triazolothiadiazole derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.
Properties
Molecular Formula |
C23H25N5OS |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C23H25N5OS/c1-5-19-25-26-22-28(19)27-21(30-22)17-8-6-15(7-9-17)14-24-20(29)16-10-12-18(13-11-16)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,29) |
InChI Key |
PBXSYPTZWDOWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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